2,3-Dimethoxy-2,3-dimethylbutane

描述

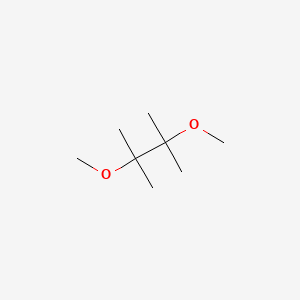

While direct evidence for 2,3-dimethoxy-2,3-dimethylbutane is absent in the provided literature, its structure can be inferred as a butane derivative with two methyl and two methoxy groups at the 2,3-positions. This compound belongs to the class of ethers, where oxygen bridges methyl-substituted carbons. Comparisons with analogous compounds—such as 2,3-epoxy-2,3-dimethylbutane, 2,3-dinitro-2,3-dimethylbutane, and the parent hydrocarbon 2,3-dimethylbutane—reveal how functional groups influence physical properties, reactivity, and conformational behavior .

属性

IUPAC Name |

2,3-dimethoxy-2,3-dimethylbutane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18O2/c1-7(2,9-5)8(3,4)10-6/h1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRSDBHMEFNIHKP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(C)(C)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20209750 | |

| Record name | Pinacol dimethyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20209750 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6091-59-4 | |

| Record name | Pinacol dimethyl ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006091594 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pinacol dimethyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20209750 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PINACOL DIMETHYL ETHER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LFF75UDW3X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

准备方法

The synthesis of 2,3-Dimethoxy-2,3-dimethylbutane typically involves the reaction of pinacol with methanol in the presence of an acid catalyst. The reaction proceeds through the formation of a pinacol rearrangement intermediate, which then reacts with methanol to yield the final product . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

化学反应分析

2,3-Dimethoxy-2,3-dimethylbutane undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert it into alcohols or alkanes, depending on the reducing agent used.

Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents and conditions for these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. The major products formed depend on the type of reaction and the reagents used.

科学研究应用

2,3-Dimethoxy-2,3-dimethylbutane has several applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules.

Biology: This compound can be used in studies involving enzyme interactions and metabolic pathways.

Medicine: Research into its potential therapeutic effects and interactions with biological systems is ongoing.

作用机制

The mechanism by which 2,3-Dimethoxy-2,3-dimethylbutane exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The methoxy groups play a crucial role in these interactions, influencing the compound’s binding affinity and activity. The pathways involved may include metabolic processes where the compound is either metabolized or acts as a substrate for enzymatic reactions .

相似化合物的比较

Comparison with Similar Compounds

A systematic comparison is presented below, focusing on molecular properties, isomerism, and reactivity.

Table 1: Key Properties of 2,3-Dimethoxy-2,3-dimethylbutane and Analogues

2.1 Structural and Functional Group Influences

- Polarity and Solubility: The methoxy groups in this compound would increase polarity compared to the parent hydrocarbon (2,3-dimethylbutane), likely enhancing solubility in polar solvents like ethanol or acetone. By contrast, the epoxy derivative’s cyclic ether structure imparts strain, making it reactive under thermal or acidic conditions .

- Steric Effects : Bulky substituents (e.g., methyl, methoxy) in 2,3-disubstituted butanes reduce conformational flexibility. For example, 2,3-dinitro-2,3-dimethylbutane exhibits restricted rotation, leading to distinct gauche and trans isomers .

2.2 Reactivity and Stability

- Thermal Decomposition : 2,3-Epoxy-2,3-dimethylbutane undergoes pressure- and temperature-dependent decomposition. At atmospheric pressure, it primarily forms 2,3-dimethylbut-3-en-2-ol via a low-energy pathway, whereas 3,3-dimethylbutan-2-one dominates under thermodynamic control . Methoxy-substituted analogs may show similar stability trends, though ethers are generally less reactive than epoxides.

- Solvent-Dependent Behavior: 2,3-Dinitro-2,3-dimethylbutane demonstrates solvent-dependent rotamer distribution. Polar solvents like benzene stabilize the gauche conformer (79% abundance), while nonpolar CCl₄ favors the trans form (58%) . Methoxy-substituted compounds may exhibit analogous solvent effects due to dipole-dipole interactions.

2.3 Isomerism and Conformational Analysis

- Positional Isomerism : 2,3-Dimethylbutane and 2,2-dimethylbutane are positional isomers, differing in methyl group placement . For this compound, positional isomerism is unlikely due to symmetry, but stereoisomerism (e.g., enantiomers) could arise if chiral centers exist.

- Rotational Isomerism : The nitro derivative’s gauche/trans equilibrium highlights the role of substituent electronegativity in conformational preferences . Methoxy groups, being less electronegative than nitro, may result in different energy barriers between rotamers.

Notes and Limitations

Data Gaps : Direct experimental data for this compound are unavailable in the provided evidence. Comparisons rely on structurally related compounds with nitro, epoxy, or chloro substituents.

Theoretical Predictions : Computational studies (e.g., DFT or RRKM theory) could model the target compound’s properties, building on methodologies used for 2,3-epoxy-2,3-dimethylbutane .

生物活性

2,3-Dimethoxy-2,3-dimethylbutane, also known as pinacol dimethyl ether, is an organic compound with potential biological activities that have been explored in various studies. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

This compound is an ether with the molecular formula CHO. Its structure includes two methoxy groups attached to a dimethylbutane backbone. This configuration contributes to its unique solubility and reactivity profiles.

Anticancer Properties

Recent studies have highlighted the potential anticancer properties of this compound. In vitro assays have demonstrated its effectiveness against various cancer cell lines. For instance:

- MCF-7 Cells : The compound exhibited significant cytotoxicity with a growth inhibitory value (GI) of approximately 5.0 µM.

- HeLa Cells : It showed a GI of around 10.0 µM, indicating a moderate effect compared to standard chemotherapeutic agents such as cisplatin and doxorubicin .

These findings suggest that this compound may act through mechanisms involving apoptosis and inhibition of cell proliferation.

| Cell Line | GI (µM) | Comparison to Standard Drugs |

|---|---|---|

| MCF-7 | 5.0 | Superior to Doxorubicin |

| HeLa | 10.0 | Comparable to Cisplatin |

The biological activity of this compound appears to be linked to its ability to modulate key signaling pathways involved in cancer progression. Notably:

- Inhibition of Kinases : The compound has been shown to inhibit NEK (NIMA-related kinase) enzymes, which are overexpressed in various cancers. This inhibition can lead to reduced cell survival and increased apoptosis in cancer cells .

- Reactive Oxygen Species (ROS) : It may induce oxidative stress in cancer cells by increasing ROS levels, which can trigger apoptotic pathways .

Case Studies

Several case studies have investigated the effects of this compound in preclinical models:

- Breast Cancer Study : A study involving MCF-7 cells demonstrated that treatment with the compound led to a significant decrease in cell viability and increased markers of apoptosis compared to untreated controls.

- Cervical Cancer Research : In HeLa cells, the compound's efficacy was evaluated alongside traditional chemotherapeutics. Results indicated enhanced cytotoxicity when used in combination with other agents targeting different pathways.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。